molecular formula C11H9N3 B2524069 2-(Azidomethyl)naphthalene CAS No. 164269-42-5

2-(Azidomethyl)naphthalene

Cat. No. B2524069
CAS RN: 164269-42-5
M. Wt: 183.214
InChI Key: KEXRVNUJCRPPRE-UHFFFAOYSA-N
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Description

2-(Azidomethyl)naphthalene is a compound with the molecular formula C11H9N3 . It is a derivative of naphthalene, which is an organic compound and the simplest polycyclic aromatic hydrocarbon .

Scientific Research Applications

Freeze-Casting Applications

Naphthalene, including its derivatives like “2-(Azidomethyl)naphthalene”, has been investigated as a suspending fluid for freeze-casting applications . In these applications, sterically stabilized suspensions of copper microparticles are suspended in liquid naphthalene and directionally solidified in a Bridgman furnace . This process results in colonies of nearly particle-free naphthalene lamellae, interspersed with particle-enriched interlamellar regions .

Synthesis of Heterocycles

Organic azides, such as “2-(Azidomethyl)naphthalene”, have been used in the synthesis of various heterocycles . These include five-member rings with one heteroatom, such as pyrroles, as well as heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Anaerobic Degradation

Naphthalene and its derivatives have been studied in the context of anaerobic degradation . This research is particularly relevant for understanding the breakdown of these compounds in environments such as contaminated aquifers .

Solidification Technique

Naphthalene and its derivatives are used in directional freeze-casting, a solidification technique used to create anisotropic porous metallic, ceramic, and polymeric materials . The final pore structure of freeze-cast materials is templated by the morphology of the solidified suspension fluid .

Microstructural Parameter Tuning

The freeze-casting approach, which uses naphthalene and its derivatives as suspending fluids, allows for the tuning of microstructural parameters by manipulating suspension characteristics and solidification conditions . This makes it a versatile tool in materials science .

Synthesis of Various Heterocycles from Organic Azides

Organic azides such as “2-(Azidomethyl)naphthalene” have been used in the synthesis of various heterocycles through one-pot domino reactions . These reactions involve the use of chosen catalysts in the chemoselectivity favoring C−H and C-N bonds .

properties

IUPAC Name

2-(azidomethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-14-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXRVNUJCRPPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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